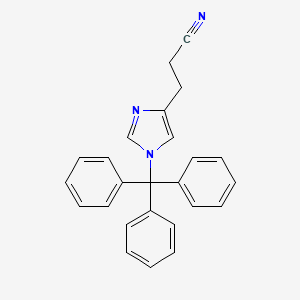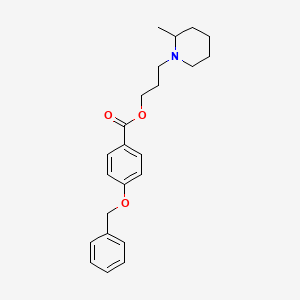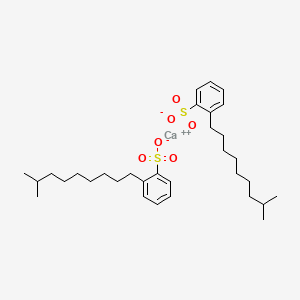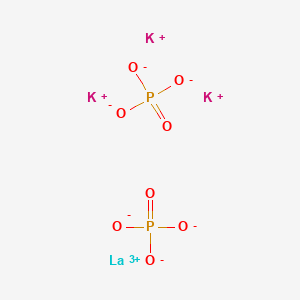![molecular formula C11H13ClN2O2 B13765439 ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate CAS No. 5296-86-6](/img/structure/B13765439.png)
ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom bonded to a hydrogen atom or an organic group. This compound features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom, and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate typically involves the condensation reaction between ethyl acetoacetate and 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Reactants: Ethyl acetoacetate and 4-chlorophenylhydrazine.
Catalyst: Acid catalyst (e.g., hydrochloric acid).
Conditions: Reflux in an appropriate solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Ethyl (2Z)-2-[2-(4-bromophenyl)hydrazinylidene]propanoate: Similar structure with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[2-(4-methylphenyl)hydrazinylidene]propanoate: Similar structure with a methyl group instead of chlorine.
Uniqueness
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
5296-86-6 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |
InChIキー |
TZUIRWBUCNJLAC-JYRVWZFOSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


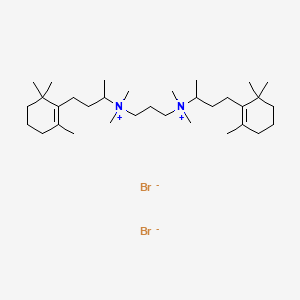
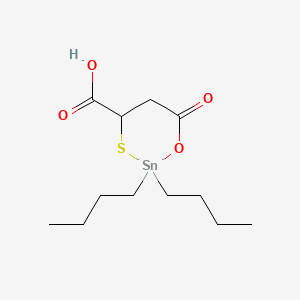
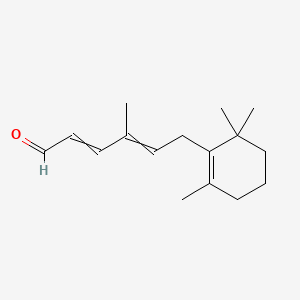
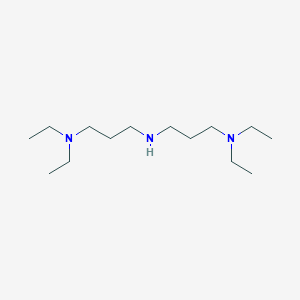

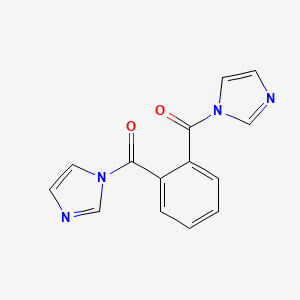
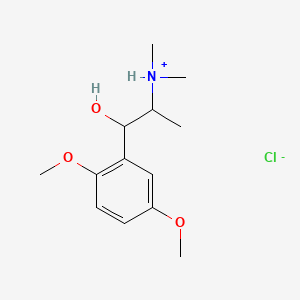
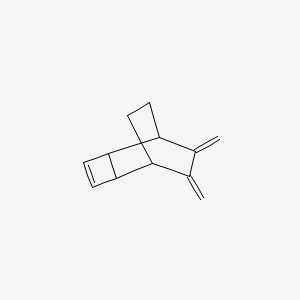
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)

